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3,5-Epoxyisoquinoline - 220826-61-9

3,5-Epoxyisoquinoline

Catalog Number: EVT-14089483
CAS Number: 220826-61-9
Molecular Formula: C9H5NO
Molecular Weight: 143.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3,5-Epoxyisoquinoline belongs to the class of isoquinoline derivatives, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound can be derived from various synthetic routes involving isoquinoline precursors and epoxidation reactions. It is classified under heterocycles due to its distinct ring structure containing nitrogen.

Synthesis Analysis

Methods of Synthesis

The synthesis of 3,5-epoxyisoquinoline can be achieved through several methods:

  1. Epoxidation of Isoquinoline: This method involves the treatment of isoquinoline derivatives with peracids or other oxidizing agents to introduce the epoxy group.
  2. Cyclization Reactions: Various cyclization strategies can be employed, including:
    • Copper(I)-catalyzed cyclization: Utilizing copper catalysts to facilitate the formation of isoquinoline structures from simpler precursors.
    • Rhodium(III)-catalyzed reactions: These reactions often involve C-H activation processes that lead to the formation of substituted isoquinolines, which can subsequently be converted into epoxy derivatives.

Technical Details

Recent advancements highlight the use of microwave irradiation and ultrasonic methods to enhance reaction yields and reduce reaction times during synthesis. For instance, microwave-assisted synthesis has shown improved efficiency in producing isoquinoline derivatives with high functionalization levels .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3,5-epoxyisoquinoline is C10H7NC_{10}H_{7}N with a molecular weight of approximately 157.17 g/mol. The compound features an epoxy group (an oxygen atom bonded to two carbon atoms) attached to the isoquinoline structure.

  • Key Structural Features:
    • Isoquinoline backbone
    • Epoxy functional group at positions 3 and 5
  • NMR Data: Proton NMR spectra typically show distinct peaks corresponding to the aromatic protons and those associated with the epoxy group.
Chemical Reactions Analysis

Reactions Involving 3,5-Epoxyisoquinoline

3,5-Epoxyisoquinoline can participate in various chemical reactions due to its reactive epoxy group:

  1. Nucleophilic Ring Opening: The epoxy group can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other functionalized derivatives.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline allows for electrophilic substitutions at various positions on the ring.

Technical Details

Reactions are often facilitated by catalysts or specific conditions (e.g., acidic or basic media) that promote the desired transformations while minimizing side reactions .

Mechanism of Action

Process and Data

The mechanism by which 3,5-epoxyisoquinoline exerts its effects—particularly in biological contexts—often involves its reactivity as an electrophile. The epoxy group can react with nucleophiles such as thiols or amines, potentially leading to biological activities such as enzyme inhibition or modulation of signaling pathways.

  • Data on Mechanism: Studies indicate that compounds with epoxy groups can exhibit significant biological activity due to their ability to form covalent bonds with biological macromolecules .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.
  • Stability: The stability of 3,5-epoxyisoquinoline can be influenced by environmental factors such as pH and temperature.

Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and purity .

Applications

Scientific Uses

3,5-Epoxyisoquinoline has potential applications in:

  1. Medicinal Chemistry: As a precursor for developing pharmaceutical agents targeting various diseases due to its biological activity.
  2. Material Science: Its unique structural properties make it suitable for designing new materials with specific functionalities.
  3. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its potential therapeutic effects and applications in drug development .

Biosynthetic Origins and Evolutionary Significance of 3,5-Epoxyisoquinoline Alkaloids

Phylogenetic Distribution in Plant and Microbial Taxa

3,5-Epoxyisoquinoline alkaloids exhibit a phylogenetically patchy distribution across eukaryotes, indicative of convergent evolution rather than vertical inheritance. In the plant kingdom, these compounds are primarily restricted to specific lineages within the Ranunculaceae (e.g., Coptis japonica) and Papaveraceae (e.g., Eschscholzia californica) families, where they function as defense compounds against herbivores [2] [10]. Notably, their occurrence is absent in early-diverging angiosperms, suggesting a late evolutionary emergence tied to specialized chemical defense strategies.

Within fungi, 3,5-epoxyisoquinoline production is documented in Ascomycota, particularly in Aspergillus fumigatus (fumisoquins) and Penicillium species, where they contribute to ecological competition in biomass-rich niches [3] [7]. The independent evolution of epoxyisoquinoline pathways in phylogenetically distant fungi (e.g., Aspergillus vs. Claviceps) underscores strong selective pressures for chemical diversification. Intriguingly, certain bacterial taxa, particularly Actinobacteria inhabiting termite guts or decaying plant matter, harbor biosynthetic gene clusters (BGCs) with homology to eukaryotic epoxyisoquinoline pathways, potentially facilitated by horizontal gene transfer events [5] [8].

Table 1: Phylogenetic Distribution of 3,5-Epoxyisoquinoline Alkaloids

Organism GroupRepresentative TaxaExample CompoundsEcological Role
Plants (Ranunculaceae)Coptis japonicaEpoxyberberine derivativesHerbivore deterrent
Plants (Papaveraceae)Eschscholzia californicaEpoxysanguinarine analogsAntimicrobial defense
Fungi (Ascomycota)Aspergillus fumigatusFumisoquins A-CNiche competition in biomass
Fungi (Ascomycota)Penicillium expansumAurantioclavine derivativesUnknown
Bacteria (Actinobacteria)Planctomycetota spp.Putative epoxyisoquinolinesLignocellulose degradation association

Comparative Analysis of Tyrosine-Derived vs. Phenylalanine-Derived Pathways

The core isoquinoline scaffold leading to 3,5-epoxy variants originates from two distinct aromatic amino acid precursors, shaping divergent biochemical logic and evolutionary constraints.

  • Tyrosine-Derived Pathways: Dominant in plants and some fungi, this route begins with the condensation of dopamine (derived from tyrosine via L-DOPA decarboxylation) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS), yielding (S)-norcoclaurine—the universal precursor to benzylisoquinoline alkaloids (BIAs) [2]. Subsequent enzymatic modifications (methylations, hydroxylations, oxidations) generate reticuline, from which oxidative cyclization via berberine bridge enzyme (BBE) or homologs (e.g., FsqB in fungi) forms the protoberberine core. The 3,5-epoxide ring is installed late in the pathway, often on scaffolds like scoulerine or tetrahydrocolumbamine [2] [9].

  • Phenylalanine-Derived Pathways: Prevalent in bacteria and certain fungi (e.g., Aspergillus), this route utilizes phenylalanine as the primary precursor. Fungal pathways often involve non-ribosomal peptide synthetase (NRPS)-like enzymes lacking canonical condensation domains (e.g., FsqF in A. fumigatus). FsqF activates L-tyrosine (itself derived from phenylalanine via phenylalanine ammonia-lyase) and L-serine, facilitating carbon-carbon bond formation and cyclization to generate a diphenolic diketopiperazine intermediate. This intermediate undergoes N-methylation (FsqC) and FAD-dependent oxidative cyclization (FsqB) to form the tricyclic epoxyisoquinoline core of fumisoquins [3] [7]. The epoxide is thus integral to the cyclization mechanism itself, contrasting with plant pathways where epoxidation modifies a preformed isoquinoline.

Table 2: Key Features of Tyrosine vs. Phenylalanine-Derived Epoxyisoquinoline Pathways

FeatureTyrosine-Derived (Plant/Fungal)Phenylalanine-Derived (Fungal/Bacterial)
Core PrecursorsDopamine + 4-HPAAL-Phe → L-Tyr + L-Ser / other α-keto acids
Initial CondensationNorcoclaurine Synthase (NCS)NRPS-like Enzyme (e.g., FsqF)
Key Cyclization EnzymeBerberine Bridge Enzyme (BBE)FAD-Dependent Oxidase (e.g., FsqB)
Epoxide FormationLate-stage modification of isoquinoline coreIntegral to scaffold cyclization mechanism
Evolutionary ContextHighly conserved in specific plant cladesPatchy; associated with horizontal gene transfer

Enzymatic Mechanisms of Epoxide Ring Formation

The formation of the strained 3,5-epoxy bridge represents a biochemical innovation achieved through distinct oxidative strategies in different lineages:

  • FAD-Dependent Oxidases (e.g., FsqB, BBE Homologs): In fungal fumisoquin biosynthesis, FsqB catalyzes a stereospecific oxidative cyclization critical for epoxide formation. This enzyme oxidizes the N-methyl group of the linear precursor (e.g., N-methyl-diphenolic diketopiperazine) to an iminium ion intermediate. This electrophile is attacked by the ortho-phenolate anion of the adjacent aromatic ring, resulting in intramolecular C-O bond formation and concurrent epoxide closure. This mechanism mirrors plant BBE, which oxidizes the N-methyl of (S)-reticuline to an iminium ion, enabling C-C bond formation to create the berberine bridge—though without epoxide formation [3] [9]. FsqB homologs likely generate the epoxide via precise control of the nucleophilic attack geometry and stabilization of the transition state.

  • Cytochrome P450-Mediated Epoxidation: In plant protoberberine alkaloid pathways (e.g., leading to epoxychelianine), specific P450 enzymes (e.g., CYP719 subfamily members) catalyze epoxidation of preformed isoquinoline double bonds. These enzymes utilize O₂ and NADPH to generate a reactive ferryl-oxo species (Fe⁽⁴⁺⁾=O). This oxidant abstracts a hydrogen atom from the electron-rich alkene (e.g., between C3-C4 in stylopine), generating a radical intermediate. Rebound oxygen transfer forms the epoxide with high stereo- and regioselectivity, often guided by precise substrate binding within the P450 active site [2].

  • Non-Heme Diiron Oxygenases: Bacterial pathways potentially employ soluble diiron oxygenases (e.g., similar to those in alkene epoxidation) for epoxyisoquinoline formation. These enzymes activate O₂ using a diiron center, generating a peroxo-intermediate that transfers oxygen directly to the alkene substrate. While less documented for epoxyisoquinolines specifically, their presence in bacterial BGCs associated with aromatic compound degradation suggests a plausible mechanism [5] [8].

Evolutionary Conservation of Isoquinoline Modification Clusters

Genes encoding enzymes for 3,5-epoxyisoquinoline biosynthesis exhibit varying degrees of conservation, organized into operon-like clusters in microbes and tandem arrays in plants:

  • Core Conserved Enzymes: Across domains, specific enzymatic functions are consistently encoded within epoxyisoquinoline BGCs:
  • Oxidoreductases: FAD-linked oxidases (FsqB, BBE-like) or P450s for key oxidative steps (cyclization, epoxidation).
  • Methyltransferases: SAM-dependent N- or O-methyltransferases (e.g., FsqC, CNMT) modifying precursor amines or phenols.
  • Scaffold Assembly Enzymes: NCS in plants; NRPS-like adenylating/thiolation enzymes (FsqF) or PKS in fungi/bacteria [3] [7] [9].Phylogenetic analyses reveal that while oxidoreductases (FsqB/BBE clade) show deep homology across fungi and plants, scaffold assembly enzymes (NCS vs. NRPS-like) have distinct evolutionary origins, suggesting convergent recruitment for isoquinoline biosynthesis [3] [10].

  • Cluster Architecture and Horizontal Transfer: Fungal (e.g., fsq cluster: fsqF, fsqB, fsqC) and bacterial clusters are often compact (< 30 kb) and flanked by transposase pseudogenes or tRNA genes—genomic features facilitating horizontal gene transfer (HGT). This explains their patchy phylogenetic distribution. For instance, clusters encoding FsqB homologs are found in diverse Ascomycetes (Aspergillus, Penicillium, Claviceps) but absent in Basidiomycetes or early-diverging fungi. Plant genes, however, reside in larger genomic regions (>100 kb) lacking HGT signatures, implying vertical descent with possible birth-and-death evolution [3] [6] [10].

  • Regulatory Conservation: Zn(II)₂Cys₆ transcriptional regulators (e.g., FsqA in A. fumigatus) are conserved within fungal clusters, auto-regulating pathway expression in response to fungal development or nutrient stress. Plant clusters lack dedicated transcription factors but possess conserved cis-regulatory elements (e.g., G-boxes) responsive to jasmonate signaling and herbivore attack, indicating divergent regulatory evolution [3] [4].

Table 3: Evolutionarily Conserved Core Enzymes in Epoxyisoquinoline Biosynthetic Clusters

Enzyme FunctionRepresentative EnzymesDomain ConservationEvolutionary Mechanism
Scaffold AssemblyNCS (Plants), FsqF (NRPS-like; Fungi)Low; Structurally distinct enzyme familiesConvergent evolution
N-MethylationCNMT (Plants), FsqC (Fungi)Moderate; SAM-binding domain highly conservedVertical descent with modification
Oxidative Cyclization/EpoxidationBBE (Plants), FsqB (Fungi), P450s (Plants/Bacteria)High; FsqB/BBE share FAD-binding domainDeep homology + HGT
RegulationZn(II)₂Cys₆ TF (FsqA; Fungi)Fungi-specific; Absent in plants/bacteriaLineage-specific innovation

Properties

CAS Number

220826-61-9

Product Name

3,5-Epoxyisoquinoline

IUPAC Name

11-oxa-2-azatricyclo[6.2.1.04,9]undeca-1,3,5,7,9-pentaene

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C9H5NO/c1-2-6-5-10-9-4-7(6)8(3-1)11-9/h1-5H

InChI Key

HEVMNGXXZPLLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C3C=C2C(=C1)O3

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